Iridomyrmecin

Descripción

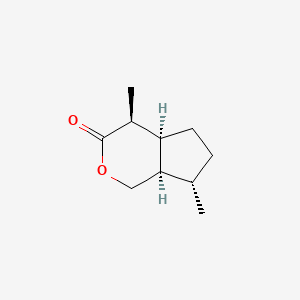

Structure

3D Structure

Propiedades

Número CAS |

485-43-8 |

|---|---|

Fórmula molecular |

C10H16O2 |

Peso molecular |

168.23 g/mol |

Nombre IUPAC |

4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one |

InChI |

InChI=1S/C10H16O2/c1-6-3-4-8-7(2)10(11)12-5-9(6)8/h6-9H,3-5H2,1-2H3 |

Clave InChI |

LYEFRAMOOLOUKA-UHFFFAOYSA-N |

SMILES |

CC1CCC2C1COC(=O)C2C |

SMILES isomérico |

C[C@H]1CC[C@H]2[C@@H]1COC(=O)[C@H]2C |

SMILES canónico |

CC1CCC2C1COC(=O)C2C |

Sinónimos |

iridomyrmecin |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Isolation of Iridomyrmecin: A Technical Guide for Researchers

Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Iridomyrmecin, a cyclopentanoid monoterpene, is a fascinating natural product with significant biological activity. First isolated from ants of the Iridomyrmex genus, this iridoid serves as a potent defensive agent and has demonstrated insecticidal and antibacterial properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, entomology, and drug discovery. The guide details experimental protocols for extraction and purification, summarizes key quantitative data, and explores its likely mechanism of action through a proposed signaling pathway.

Introduction: The Discovery of a Potent Ant Defensive Compound

In 1956, G.W.K. Cavill, D.L. Ford, and H.D. Locksley of the New South Wales University of Technology made a seminal contribution to the field of chemical ecology with their paper, "The chemistry of ants. I. Terpenoid constituents of some Australian Iridomyrmex species"[[“]][2][3][4]. This landmark study documented the isolation and characterization of a novel insecticidal and antibiotic substance from the anal glands of the Argentine ant, Iridomyrmex humilis (now classified as Linepithema humile). They named this crystalline lactone This compound [[“]][2][3][4].

Iridomyrmex, a genus of ants commonly known as rainbow or meat ants, are known for their aggressive nature and their use of chemical defenses[5]. When disturbed, these ants secrete a pungent fluid containing this compound, which acts as a potent repellent and insecticide against other arthropods[5]. This discovery opened the door to the study of iridoids, a large class of monoterpenoids that are widespread in the plant kingdom and are often involved in defense against herbivores.

This guide will provide a detailed technical overview of the methods for isolating and characterizing this compound from its natural source, present its known physicochemical and biological properties, and propose a likely signaling pathway for its insecticidal activity based on current research on related iridoids.

Physicochemical Properties of this compound

This compound is a bicyclic monoterpene lactone. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O₂ | [5] |

| Molar Mass | 168.23 g/mol | [5] |

| Appearance | Colorless, crystalline solid | |

| Melting Point | 60-61 °C | |

| Boiling Point | 104-105 °C at 1.5 mmHg | |

| Solubility | Soluble in organic solvents such as ether and ethanol. | |

| CAS Number | 485-43-8 | [5] |

Experimental Protocols: Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from Iridomyrmex ants, based on the principles described in the original literature and modern phytochemical techniques.

Collection and Extraction of Ant Material

-

Ant Collection: Workers of an Iridomyrmex species known to produce this compound (e.g., Linepithema humile) are collected. It is crucial to minimize stress to the ants before extraction to ensure the pygidial glands are replete with the compound.

-

Extraction: The collected ants are immediately submerged in an organic solvent. While the original studies used steam distillation, solvent extraction is a more common and efficient method.

-

Solvent: Dichloromethane or hexane are suitable non-polar solvents for extracting this compound.

-

Procedure: A known mass of ants is homogenized in the chosen solvent. The mixture is then filtered to remove solid ant debris. The resulting filtrate contains the crude extract.

-

Purification of this compound

The crude extract is a complex mixture of compounds and requires further purification to isolate this compound.

-

Liquid-Liquid Partitioning: The crude extract can be partitioned between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water mixture) to remove highly polar or non-polar impurities. This compound, being moderately polar, will preferentially partition into the appropriate phase.

-

Chromatography:

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the purification process and to determine the optimal solvent system for column chromatography. A silica gel plate is typically used, and the spots can be visualized using an appropriate stain (e.g., phosphomolybdic acid) after heating.

-

Column Chromatography: The concentrated extract is subjected to column chromatography on silica gel. The column is eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient). Fractions are collected and analyzed by TLC to identify those containing this compound.

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, reverse-phase HPLC is a suitable technique. A C18 column with a mobile phase of acetonitrile and water is commonly used for separating iridoids.

-

Characterization

The purified this compound is characterized using a combination of spectroscopic techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the characteristic lactone carbonyl group.

Quantitative Data

| Parameter | Value/Observation | Reference(s) |

| Yield from Ants | Approximately 2% of the body weight of Linepithema humile (Argentine ant). | [6] |

| Insecticidal Activity | Potent insecticidal properties reported, but specific LC₅₀ values are not widely published. | [6] |

| Antibacterial Activity | Exhibits antibacterial activity, particularly against Gram-positive bacteria. Specific MIC values are not widely published. | [6] |

| Repellent Activity | Acts as a potent repellent against other ant species and insects. | [7][8] |

Note: The lack of publicly available, standardized quantitative data (e.g., LC₅₀, MIC) for this compound represents a significant gap in the literature and a promising area for future research.

Biological Activity and Proposed Signaling Pathway

This compound's primary biological role is as a defensive allomone, providing a protective advantage to the ants that produce it. Its insecticidal and repellent properties are of particular interest for potential applications in pest management.

Insecticidal and Repellent Activity

The insecticidal and repellent effects of this compound are well-documented anecdotally and in early studies. It is effective against a range of insects, causing paralysis and death. The repellent properties are crucial for defending territory and resources from competing ant species.

Proposed Mechanism of Action: TRPA1 Channel Agonism

While the precise molecular target of this compound has not been definitively identified, a strong body of evidence from studies on the structurally similar iridoid, nepetalactone (the active ingredient in catnip), points to the Transient Receptor Potential Ankyrin 1 (TRPA1) channel as a likely target[[“]][2][9].

The TRPA1 channel is a non-selective cation channel that functions as a sensor for noxious chemical and physical stimuli in many animals, including insects. Activation of the TRPA1 channel in sensory neurons leads to a painful or irritating sensation, triggering an aversive behavioral response.

The proposed signaling pathway for the insecticidal/repellent action of this compound is as follows:

-

Binding: this compound binds to and activates the TRPA1 channel on the surface of insect sensory neurons.

-

Channel Opening: Activation of the TRPA1 channel leads to its opening, allowing an influx of cations (primarily Ca²⁺ and Na⁺) into the neuron.

-

Depolarization: The influx of positive ions causes depolarization of the neuronal membrane.

-

Action Potential: If the depolarization reaches the threshold, it triggers an action potential.

-

Neurotransmitter Release: The action potential propagates along the axon, leading to the release of neurotransmitters at the synapse.

-

Aversive Behavior/Toxicity: The activation of these neural circuits results in a strong aversive behavioral response (repellency). At higher concentrations or with prolonged exposure, the overstimulation of the nervous system can lead to paralysis and death (insecticidal effect).

Other Potential Insecticide Targets

While the TRPA1 channel is the most likely target based on current evidence, other common insecticide targets in the insect nervous system could also be considered for future investigation.

Conclusion and Future Directions

This compound remains a molecule of significant interest since its discovery nearly 70 years ago. Its potent biological activities, coupled with its natural origin, make it a compelling subject for further research, particularly in the development of novel bio-insecticides.

This technical guide has provided a comprehensive overview of the discovery, isolation, and known properties of this compound. However, it also highlights critical gaps in our knowledge. Future research should focus on:

-

Quantitative Biological Activity: Systematic evaluation of the insecticidal (LC₅₀) and antibacterial (MIC) activity of purified this compound against a range of target organisms is essential for understanding its potential applications.

-

Mechanism of Action: While the TRPA1 channel is a promising candidate, direct experimental validation of this compound's molecular target(s) is necessary to fully elucidate its mechanism of action.

-

Biosynthesis: A deeper understanding of the biosynthetic pathway of this compound in Iridomyrmex ants could open up possibilities for biotechnological production.

-

Drug Development: Further investigation into the antibacterial properties of this compound and its derivatives could lead to the development of new therapeutic agents.

The study of this compound and other iridoids from natural sources continues to be a rich and rewarding area of scientific inquiry, with the potential to yield valuable discoveries in medicine, agriculture, and our understanding of the natural world.

References

- 1. consensus.app [consensus.app]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. connectsci.au [connectsci.au]

- 5. Iridomyrmex - Wikipedia [en.wikipedia.org]

- 6. GABA(A) receptor modulation by terpenoids from Sideritis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective chemical defense in the Drosophila parasitoid Leptopilina heterotoma is mediated by (-)-iridomyrmecin and (+)-isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The irritant receptor TRPA1 mediates the mosquito repellent effect of catnip - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Iridomyrmecin Biosynthesis Pathway in Insects and Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoids are a large and diverse class of monoterpenoids characterized by a cyclopentanopyran skeleton. One such iridoid, iridomyrmecin, is a potent defensive compound first identified in the ant genus Iridomyrmex. Beyond its role in chemical defense in insects, the iridoid scaffold is a precursor to a wide array of medicinally important compounds in plants, including the anticancer agent vinblastine. The biosynthesis of this compound and related iridoids in both insects and plants represents a remarkable example of convergent evolution, where distinct evolutionary lineages have independently evolved the same metabolic pathway to produce identical or structurally similar compounds. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in both kingdoms, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for its study.

Iridoid Biosynthesis: A Convergent Evolutionary Masterpiece

The biosynthesis of iridoids in both plants and insects initiates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are generated via the mevalonate (MVA) pathway in the cytosol and/or the methylerythritol 4-phosphate (MEP) pathway in plastids.[1] The core iridoid biosynthetic pathway then proceeds through a series of enzymatic reactions to form the characteristic bicyclic iridoid scaffold.

The Plant Pathway

In plants, particularly in species like catnip (Nepeta cataria) and Madagascar periwinkle (Catharanthus roseus), the iridoid pathway has been extensively studied.[1][2] The pathway commences with the formation of the C10 precursor, geranyl pyrophosphate (GPP), from IPP and DMAPP.

The key enzymatic steps in the plant iridoid biosynthesis pathway are:

-

Geraniol Synthase (GES): Converts GPP to geraniol.[2]

-

Geraniol-8-hydroxylase (G8H): A cytochrome P450 monooxygenase that hydroxylates geraniol to 8-hydroxygeraniol.[2][3]

-

8-Hydroxygeraniol Oxidoreductase (8HGO): Further oxidizes 8-hydroxygeraniol to 8-oxogeranial.[4]

-

Iridoid Synthase (ISY): Catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold, yielding nepetalactol.[2]

-

Nepetalactol Dehydrogenase/Oxidase: A short-chain dehydrogenase/reductase (SDR) that oxidizes nepetalactol to form nepetalactone, an iridoid closely related to this compound.[2]

The Insect Pathway

In insects, such as aphids, the biosynthesis of iridoids, including nepetalactol and nepetalactone which function as sex pheromones, follows a remarkably similar sequence of intermediates as in plants.[5] However, the enzymes catalyzing these reactions have evolved independently and are phylogenetically distinct from their plant counterparts, showcasing a classic example of convergent evolution.[5] The insect pathway also starts from GPP and proceeds through geraniol, 8-hydroxygeraniol, and 8-oxogeranial to form the iridoid skeleton.[5] A key difference is that at least three of the aphid iridoid enzymes are likely membrane-bound, suggesting the formation of a metabolon to channel the intermediates efficiently.[5]

Quantitative Data Summary

A comprehensive understanding of the this compound biosynthesis pathway requires quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize available data from the literature.

Table 1: Kinetic Parameters of Key Enzymes in Iridoid Biosynthesis

| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference(s) |

| Geraniol Synthase (GES) | Ocimum basilicum (Sweet Basil) | Geranyl Diphosphate | 21 | 6.244 pmol/sec/µg protein | [6][7] |

| Geraniol Synthase (GES) | Cinnamomum tenuipilum | Geranyl Diphosphate | 55.8 | Not Reported | [8] |

| Iridoid Synthase (OeISY) | Olea europaea (Olive) | 8-Oxogeranial | 1.8 ± 0.2 | 0.09 ± 0.002 s-1 | [9] |

Table 2: Relative Abundance of Nepetalactone Isomers in Nepeta cataria

| Compound | Retention Time (min) | Relative Peak Area (%) | Reference(s) |

| cis,trans-Nepetalactone | Varies | 70-99 | [10] |

| trans,cis-Nepetalactone | Varies | 1-30 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound biosynthesis pathway.

Protocol 1: Quantification of Nepetalactone Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)[10][11]

1. Sample Preparation: Solvent Extraction [11]

-

Weigh approximately 1 gram of dried and ground plant material (e.g., Nepeta cataria leaves) into a centrifuge tube.

-

Add 10 mL of dichloromethane or hexane.

-

Vortex the mixture vigorously for 1 minute.

-

Place the tube in an ultrasonic bath for 15 minutes to enhance extraction.

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean vial, passing it through a 0.45 µm syringe filter.

2. GC-MS Analysis [10]

-

Instrument: Agilent 6890 GC coupled with an Agilent 5973 Mass Selective Detector.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 200°C at 5°C/min, hold for 2 minutes.

-

Ramp to 300°C at 10°C/min, hold for 10 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: 35-500 amu.

-

Injection Volume: 1 µL in splitless mode.

3. Quantification [10]

-

Prepare a series of standard solutions of authentic nepetalactone isomers of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration for each isomer.

-

Quantify the nepetalactone isomers in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Heterologous Expression and Purification of Iridoid Synthase (ISY) in E. coli[9][12]

1. Plasmid Construction and Transformation

-

Amplify the full-length coding sequence of the target ISY gene from cDNA using specific primers.

-

Clone the PCR product into an E. coli expression vector (e.g., pET vector with an N-terminal His-tag).

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression [12]

-

Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 500 mL of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

3. Protein Purification [9]

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE.

Protocol 3: Virus-Induced Gene Silencing (VIGS) in Nepeta cataria[13][14]

1. Vector Construction [13]

-

Amplify a 200-400 bp fragment of the target gene from N. cataria cDNA.

-

Clone the fragment into the pTRV2 VIGS vector.

2. Agrobacterium Transformation and Infiltration [13]

-

Transform the pTRV1 and the pTRV2 construct into Agrobacterium tumefaciens strain GV3101.

-

Grow separate cultures of Agrobacterium containing pTRV1 and pTRV2 overnight.

-

Harvest and resuspend the bacterial cells in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl2, 200 µM acetosyringone) to an OD600 of 1.5.

-

Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio.

-

Infiltrate the underside of the leaves of 3-4 week old N. cataria plants using a needleless syringe.

3. Analysis of Gene Silencing

-

Monitor the plants for the development of a silencing phenotype (e.g., using a phytoene desaturase (PDS) gene as a visual marker, which results in photobleaching).

-

After 2-3 weeks, collect tissue from silenced and control plants.

-

Extract RNA and perform qRT-PCR to quantify the transcript levels of the target gene.

-

Analyze the metabolite profile of the silenced plants by GC-MS to determine the effect of gene silencing on iridoid production.

Signaling Pathways and Logical Relationships

The biosynthesis of iridoids is a complex process involving multiple enzymes and intermediates. Visualizing these pathways and experimental workflows is crucial for understanding the underlying relationships.

Caption: The core iridoid biosynthesis pathway in plants and insects.

Caption: Experimental workflow for Virus-Induced Gene Silencing (VIGS).

Regulation of Iridoid Biosynthesis

The production of iridoids is tightly regulated in response to developmental cues and environmental stimuli. Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are key signaling molecules that play a crucial role in regulating the expression of iridoid biosynthesis genes.[14][15] Wounding or herbivore attack triggers the biosynthesis of jasmonates, which in turn activate transcription factors that upregulate the expression of genes encoding enzymes in the iridoid pathway. This leads to an increased production of defensive iridoids. For example, in tomato, wounding leads to a rapid accumulation of jasmonic acid, which is essential for the systemic expression of defense-related genes.[16]

References

- 1. Geraniol hydroxylase and hydroxygeraniol oxidase activities of the CYP76 family of cytochrome P450 enzymes and potential for engineering the early steps of the (seco)iridoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-Hydroxygeraniol - Wikipedia [en.wikipedia.org]

- 3. Biosynthesis of iridoid sex pheromones in aphids | bioRxiv [biorxiv.org]

- 4. 8-Hydroxygeraniol dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Heterologous protein expression in E. coli [protocols.io]

- 13. Integrating cotyledon-based virus-induced gene silencing with visual marker promises a rapid, highly effective validation of gene functions in Nepeta cataria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Role of β-Oxidation in Jasmonate Biosynthesis and Systemic Wound Signaling in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stereochemistry of Iridomyrmecin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridomyrmecin, a monoterpenoid lactone belonging to the iridoid class, is a fascinating natural product with significant biological activity. First isolated from ants of the genus Iridomyrmex, this compound serves as a potent defensive agent and has demonstrated insect repellent and antibacterial properties. Its complex stereochemistry, featuring multiple chiral centers, has made it a challenging and attractive target for synthetic chemists. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, delves into its intricate stereochemistry, outlines experimental protocols for its isolation, characterization, and synthesis, and explores its biosynthetic origins and mode of action.

Chemical and Physical Properties

This compound is a colorless, crystalline solid with a characteristic odor. Its fundamental properties are summarized in the table below, providing a valuable reference for researchers working with this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O₂ | [1][2][3] |

| Molecular Weight | 168.23 g/mol | [1][2][3] |

| CAS Number | 485-43-8 | [1] |

| IUPAC Name | (4S,4aS,7S,7aR)-4,7-Dimethylhexahydrocyclopenta[c]pyran-3(1H)-one | [1] |

| Melting Point | 60-61 °C | [2] |

| Boiling Point | 104-108 °C at 1.5 mmHg | [2] |

| Optical Rotation | [α]D²⁰ +210° (c=4 in ethanol) | [2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ether and ethanol. | [2] |

Stereochemistry and Stereoisomers

The biological activity of this compound is intrinsically linked to its stereochemistry. The molecule possesses four contiguous stereogenic centers, giving rise to a number of possible stereoisomers. The naturally occurring and most studied form is (+)-Iridomyrmecin.

One of the key diastereomers of this compound is Isothis compound . The relative and absolute configurations of these stereoisomers have been a subject of extensive research and are crucial for understanding their distinct biological properties. The absolute configuration of (+)-Iridomyrmecin has been established as (4S, 4aS, 7S, 7aR).

The iridoid skeleton consists of a cis-fused cyclopentane and pyran ring system. The spatial arrangement of the methyl groups and the lactone bridge defines the different stereoisomers. The synthesis of all eight possible stereoisomers of the trans-fused iridomyrmecins has been accomplished, allowing for detailed studies of their individual biological activities.

Diagram: Logical Relationship of this compound Stereoisomers

Caption: Relationship between the core iridoid structure and its key stereoisomers.

Experimental Protocols

Isolation and Purification from Iridomyrmex Ants

A general procedure for the extraction and purification of iridoids from insects involves solvent extraction followed by chromatographic separation.

Protocol:

-

Collection and Extraction: Workers of Iridomyrmex species are collected and can be extracted whole or after dissecting the relevant glands. A common method involves extraction with a polar solvent such as methanol or a methanol/water mixture. Methylene chloride has also been used for extracting defensive secretions.

-

Initial Fractionation: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity. For instance, partitioning between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water) can remove lipids and other non-polar compounds.

-

Chromatographic Purification: The polar fraction containing the iridoids is then purified using chromatographic techniques.

-

Column Chromatography: Silica gel column chromatography is a standard method for the initial purification of the iridoid fraction. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) is typically employed.

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, reversed-phase HPLC (RP-HPLC) with a C18 column is effective. A mobile phase consisting of a gradient of water and acetonitrile or methanol is commonly used.

-

High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the preparative isolation and purification of iridoid glycosides and can be adapted for aglycones like this compound.[4][5]

-

Diagram: Experimental Workflow for this compound Isolation

Caption: A typical workflow for the isolation and purification of this compound.

Characterization Methods

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound from complex mixtures, such as ant defensive secretions.

Protocol:

-

Sample Preparation: The purified this compound or the crude extract is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

GC Conditions: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used. The oven temperature program is optimized to achieve good separation of the components. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 250 °C).

-

MS Conditions: Electron ionization (EI) at 70 eV is the standard method for generating mass spectra. The mass spectrometer is scanned over a relevant mass range (e.g., m/z 40-400).

-

Identification: The identification of this compound is based on its retention time and the comparison of its mass spectrum with reference spectra from databases (e.g., NIST).

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and stereochemical assignment of this compound and its isomers.

Protocol:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃).

-

1H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity. Key signals for this compound include doublets for the methyl groups and multiplets for the methine and methylene protons of the bicyclic ring system.

-

13C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of different carbon atoms in the molecule. The lactone carbonyl carbon typically appears at a characteristic downfield chemical shift.

-

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule, which is essential for determining the relative stereochemistry.

Synthesis of (+)-Iridomyrmecin

The total synthesis of this compound has been a significant area of research, with numerous strategies developed. One approach involves a divergent diastereoselective synthesis starting from citronellol.[6]

Key Steps in a Representative Synthesis:

-

Cycloaddition: A key step often involves a cycloaddition reaction to form the bicyclic core of the iridoid skeleton.

-

Lactonization: Formation of the lactone ring is another critical transformation.

-

Stereocontrol: The stereoselective introduction of the methyl groups is a major challenge that has been addressed using various chiral auxiliaries and asymmetric reactions.

Biosynthesis and Mode of Action

Biosynthesis

The biosynthesis of iridoids in insects is believed to follow a pathway analogous to that in plants, starting from geranyl pyrophosphate (GPP), a key intermediate in the mevalonate pathway.[2][7]

Proposed Biosynthetic Pathway:

-

Geraniol Formation: GPP is converted to geraniol.

-

Oxidation and Cyclization: A series of oxidation and cyclization steps, catalyzed by specific enzymes, leads to the formation of the iridodial intermediate.

-

Lactone Formation: Further enzymatic transformations convert iridodial into this compound.

While the general pathway is understood, the specific enzymes involved in the biosynthesis of this compound in Iridomyrmex ants are still an active area of research.

Diagram: Proposed Biosynthetic Pathway of this compound

Caption: A simplified overview of the proposed biosynthetic pathway of this compound.

Mode of Action

Insect Repellent Activity: The mechanism by which this compound repels insects is not fully elucidated but is thought to involve interactions with the insect's olfactory system. Repellents like DEET are known to modulate the activity of odorant receptors (ORs) in insects.[8][9] It is hypothesized that this compound may act as an agonist or antagonist of specific ORs, leading to an aversive behavioral response. The stereochemistry of this compound plays a crucial role in its repellent activity, with different stereoisomers exhibiting varying levels of potency.[10][11]

Antibacterial Activity: The antibacterial mode of action of iridoids is also an area of ongoing investigation. It is generally believed that these compounds can disrupt bacterial cell membranes and interfere with essential cellular processes.

Conclusion

This compound remains a molecule of significant interest due to its potent biological activities and challenging stereochemical complexity. This guide has provided a comprehensive overview of its chemical properties, stereochemistry, and the experimental methodologies used for its study. Further research into its specific biosynthetic pathways in insects and the precise molecular targets of its biological activities will undoubtedly open new avenues for the development of novel insect repellents and antibacterial agents. The detailed protocols and data presented herein serve as a valuable resource for researchers dedicated to advancing our understanding and application of this remarkable natural product.

References

- 1. pnas.org [pnas.org]

- 2. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Divergent diastereoselective synthesis of this compound, isothis compound, teucrimulactone, and dolicholactone from citronellol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insect Repellents Fact Sheet [npic.orst.edu]

- 10. researchgate.net [researchgate.net]

- 11. Stereoselective chemical defense in the Drosophila parasitoid Leptopilina heterotoma is mediated by (-)-iridomyrmecin and (+)-isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Natural Sources of Iridomyrmecin Beyond the Iridomyrmex Genus

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the documented natural sources of the iridoid monoterpene, Iridomyrmecin, outside of its namesake ant genus, Iridomyrmex. The guide details the organisms in which this compound has been identified, quantitative data where available, detailed experimental protocols for extraction and analysis, and visualizations of relevant biological and experimental pathways.

Introduction

This compound is a potent defensive chemical and signaling molecule first isolated from ants of the genus Iridomyrmex.[1] Its biological activity, including insect repellent properties, has drawn interest from the fields of chemical ecology and drug development. While its presence in Iridomyrmex is well-established, this compound and its isomers are also biosynthesized by a variety of other organisms across different kingdoms. This guide focuses exclusively on these alternative natural sources, providing a consolidated technical resource for researchers.

Natural Sources and Quantitative Data

This compound has been identified in various insect and plant species. The following table summarizes the key organisms and quantitative data associated with the presence of this compound and its isomers.

| Kingdom | Family | Species | Compound(s) Identified | Source Material | Amount / Concentration | Reference(s) |

| Animalia | Figitidae | Leptopilina heterotoma | (-)-Iridomyrmecin, (+)-Isothis compound | Cephalic Gland Secretion | (-)-Iridomyrmecin comprises ~80% of female defensive secretion. | [2][3] |

| Animalia | Formicidae | Linepithema humile (Argentine Ant) | This compound, Dolichodial | Cuticle / Trail Pheromone | 0.28 µg per ant (on cuticle after aggression); 4.1 ng/cm on artificial trails. | [4][5][6] |

| Animalia | Formicidae | Dolichoderus spp. | Iridoids (e.g., Dolichodial) | Anal Gland Secretions | This compound not specifically quantified; genus is known to produce various iridoids. | [7][8] |

| Plantae | Actinidiaceae | Actinidia polygama (Silver Vine) | This compound, Isothis compound, Dihydronepetalactone, Nepetalactol | Fruits, Aerial Parts | Not explicitly quantified in reviewed literature. | [9][10] |

| Plantae | Euphorbiaceae | Acalypha indica (Indian Nettle) | Isothis compound, Isodihydronepetalactone | Roots | Not explicitly quantified in reviewed literature. | [11][12][13] |

| Plantae | Lamiaceae | Teucrium marum (Cat Thyme) | Dolichodial, Teucrein, Dolicholactone | Essential Oil from Aerial Parts | This compound not identified; related iridoids are major components. | [14] |

Experimental Protocols

This section details the methodologies cited for the extraction, isolation, and analysis of this compound and related iridoids from various natural sources.

Extraction from Insect Sources

Protocol 3.1.1: Solvent Extraction of Iridoids from Leptopilina heterotoma

-

Objective: To extract defensive secretions from the cephalic glands for GC-MS analysis.

-

Procedure:

-

Collect individual or batches of female wasps.

-

Submerge the wasps in a 1.5 mL glass vial containing dichloromethane.

-

Use a ratio of 10 µL of dichloromethane per wasp.

-

Extract for a duration of 10 minutes at room temperature.

-

Carefully remove the wasps from the solvent.

-

The resulting extract can be directly analyzed by GC-MS or stored at -20°C.

-

Protocol 3.1.2: Cuticular and Trail Pheromone Extraction from Linepithema humile

-

Objective: To extract and quantify iridoids from the ant cuticle and recruitment trails.

-

Procedure for Cuticular Extraction:

-

Collect a known number of worker ants (e.g., 30 ants).

-

Immerse the ants in a glass vial containing methylene chloride (e.g., 0.3 mL).

-

Agitate for a defined period (e.g., 10 minutes).

-

Remove the ants. The resulting extract contains cuticular compounds.

-

-

Procedure for Trail Collection:

-

Establish an active recruitment trail on a Teflon-coated wire bridge.

-

Extract the wire by rinsing with methylene chloride for GC-MS analysis.

-

Alternatively, use Solid-Phase Microextraction (SPME) fibers as the bridge to directly adsorb volatile trail components for thermal desorption GC-MS analysis.

-

Extraction from Plant Sources

Protocol 3.2.1: Ethanolic Maceration of Teucrium marum

-

Source: Piras et al. (2022).[14]

-

Objective: To obtain an iridoid-containing extract from the aerial parts of the plant.

-

Procedure:

-

Use dried and powdered aerial parts of T. marum.

-

Macerate 100 g of plant material in 500 mL of an ethanol:water (70:30 v/v) mixture.

-

Maintain the dispersion under constant stirring (200 rpm) for 72 hours at room temperature (25°C).

-

To enhance extraction yield, sonicate the dispersion for 5 minutes every 24 hours.

-

After 72 hours, centrifuge the mixture (e.g., 8000 rpm for 30 min) to remove solid plant material.

-

Collect the supernatant and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Protocol 3.2.2: Solvent Extraction of Acalypha indica Roots

-

Source: Scaffidi et al. (2016).[12]

-

Objective: To extract volatile iridoids for GC-MS analysis.

-

Procedure:

-

Use ground, air-dried root material (e.g., 2 g).

-

Extract with dichloromethane or ethanol (approx. 10 mL) with stirring overnight at room temperature.

-

Filter the solution to remove solid material.

-

Concentrate the filtrate using a stream of nitrogen to a final volume of approximately 1 mL for GC-MS analysis.

-

Protocol 3.2.3: General Iridoid Glycoside Extraction and Purification

-

Source: Adapted from various methodologies for polar iridoids.[15][16][17]

-

Objective: A general procedure for extracting and purifying polar iridoid glycosides, which can be adapted for non-glycosylated forms like this compound.

-

Procedure:

-

Extraction: Defat powdered, dried plant material with a non-polar solvent (e.g., hexane). Extract the defatted material with methanol or an aqueous methanol solution (e.g., 80% MeOH) via maceration or sonication.

-

Fractionation: Concentrate the crude methanolic extract and partition it between water and a series of solvents with increasing polarity (e.g., chloroform, ethyl acetate, n-butanol). Iridoids will partition based on their polarity.

-

Purification: Subject the iridoid-rich fractions to column chromatography. Common stationary phases include silica gel for normal-phase chromatography or C18-bonded silica for reversed-phase chromatography. Elute with a gradient solvent system (e.g., chloroform-methanol or water-methanol) to isolate pure compounds.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

System: A standard GC-MS system is used for the analysis of volatile iridoids like this compound.

-

Column: A non-polar capillary column, such as one coated with 5% phenyl methylpolysiloxane (e.g., HP-5MS, DB-5), is typically employed.

-

Injection: Samples are injected in splitless or split mode. For trace amounts, SPME-GC-MS offers higher sensitivity.

-

Temperature Program: A typical temperature program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, and then ramps at a controlled rate (e.g., 5-10°C/min) to a final temperature of 250-300°C.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards or reference libraries (e.g., NIST).

Visualizations

Generalized Iridoid Biosynthesis Pathway

The biosynthesis of the core iridoid skeleton in plants begins with geranyl pyrophosphate (GPP), a product of the methylerythritol 4-phosphate (MEP) pathway. A series of enzymatic oxidation and cyclization steps leads to the formation of the characteristic cyclopentanopyran ring system.

Caption: Generalized plant iridoid biosynthetic pathway from GPP.[18][19]

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and identification of this compound from a natural source.

Caption: Workflow for this compound isolation and analysis.

Conclusion

This compound and its isomers are not confined to the Iridomyrmex genus but are found in various insects and plants, where they serve as defensive agents, pheromones, or allelochemicals. This guide consolidates the current knowledge on these alternative sources, providing quantitative data where available and outlining detailed experimental protocols for their extraction and analysis. The provided workflows and pathway diagrams serve as a visual reference for researchers. Further investigation is required to quantify the yield of this compound from promising plant sources like Actinidia polygama and Acalypha indica and to explore the full diversity of iridoid production within the large Dolichoderus genus.

References

- 1. The Chemistry of the Defensive Secretions of Three Species of Millipedes in the Genus Brachycybe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Trail Pheromone of the Argentine Ant, Linepithema humile (Mayr) (Hymenoptera: Formicidae) | PLOS One [journals.plos.org]

- 5. Trail Pheromone of the Argentine Ant, Linepithema humile (Mayr) (Hymenoptera: Formicidae) | PLOS One [journals.plos.org]

- 6. Verification of Argentine ant defensive compounds and their behavioral effects on heterospecific competitors and conspecific nestmates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. antwiki.org [antwiki.org]

- 8. researchgate.net [researchgate.net]

- 9. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Identification of the Cat Attractants Isodihydronepetalactone and Isothis compound from Acalypha indica | Semantic Scholar [semanticscholar.org]

- 12. scispace.com [scispace.com]

- 13. oarep.usim.edu.my [oarep.usim.edu.my]

- 14. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]

The Ecological Significance of Iridomyrmecin as a Defensive Allomone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridomyrmecin, a monoterpenoid lactone, is a potent defensive allomone employed by a variety of insect species, most notably ants of the Dolichoderinae subfamily. This technical guide provides an in-depth analysis of the ecological role of this compound, focusing on its function in interspecific and intraspecific interactions. We present quantitative data on its behavioral effects, detail the experimental protocols for its study, and elucidate the known signaling pathways involved in its perception by target organisms. This guide is intended to serve as a comprehensive resource for researchers in chemical ecology, neurobiology, and those involved in the discovery and development of novel insect control agents.

Introduction

Chemical communication is a cornerstone of insect ecology, governing a vast array of behaviors from foraging and mating to defense and social organization. Allomones, a class of semiochemicals, are particularly significant as they mediate interspecific interactions by conferring an adaptive advantage to the producing organism. This compound, first isolated from ants of the genus Iridomyrmex, is a classic example of a defensive allomone, acting as a potent repellent and irritant to a wide range of arthropod competitors and predators.[1][2] Beyond its defensive capabilities, this compound has been shown to have a fascinating dual role in some species, also functioning as a sex pheromone.[1] This guide will explore the multifaceted ecological functions of this compound, its mechanism of action, and the experimental approaches used to unravel its biological significance.

Chemical Properties and Biological Sources

This compound (C₁₀H₁₆O₂) is a bicyclic monoterpenoid lactone. It is a volatile compound, a characteristic that facilitates its role as an airborne signaling molecule.[3] The primary producers of this compound are ants belonging to the Dolichoderinae subfamily, including the invasive Argentine ant, Linepithema humile.[1][3] In these ants, it is a major component of the pygidial gland secretion.[1] Interestingly, this compound is not exclusive to the animal kingdom and has also been identified in a variety of plants.[2] Furthermore, the parasitic wasp Leptopilina heterotoma produces and utilizes this compound not only for defense against ants but also as a component of its female sex pheromone.[4][5]

Ecological Role as a Defensive Allomone

The primary ecological function of this compound is as a defensive allomone, providing a significant advantage in competitive interactions and defense against predation.

Interspecific Competition

In the highly competitive world of ants, control of resources is paramount. Species that produce this compound, such as the Argentine ant, effectively use this chemical weapon to displace native ant species. During aggressive encounters, Argentine ants deploy their pygidial gland secretions, containing this compound and dolichodial, onto the cuticle of their competitors.[6] This chemical assault causes significant irritation and disorientation in the receiving ant, disrupting their ability to fight and forage.[6] The irritant effect is temporary, but it provides a critical advantage in one-on-one and group encounters, contributing to the invasive success of species like L. humile.[6]

Defense Against Predators

The repellent nature of this compound also serves as an effective defense against a broader range of predators. The release of this volatile compound can deter potential threats, protecting individual ants and the colony as a whole. The odor of this compound is detected by specific olfactory sensory neurons in other insects, triggering an innate avoidance response.[7][8] This is a clear example of an "enemy-detecting" olfactory circuit, where the scent of a potential threat is hard-wired to an escape or avoidance behavior.[7]

Intraspecific Communication: Alarm and Aggregation

Beyond its role in interspecific interactions, this compound also functions in intraspecific communication. The same glandular secretions that are used for defense can act as alarm pheromones, alerting nestmates to a threat.[6] The release of this compound can attract and aggregate nearby conspecifics, facilitating a more rapid and coordinated defensive response against a common enemy.[6]

Quantitative Data on Behavioral Effects

| Organism | Assay Type | Compound/Secretion | Concentration/Amount | Observed Effect | Citation |

| Harvester Ant (Pogonomyrmex californicus) | Topical Application | Pygidial Gland Extract (PGE) from L. humile (containing this compound) | 1 ant equivalent | Significant irritation and disorientation; 20% mortality after 24 hours. | [6] |

| Argentine Ant (Linepithema humile) | Aggressive Interaction Headspace Analysis | This compound | 7.9 x 10⁷ ± 5.5 x 10⁷ (mean peak area ± SEM) | Increased release during aggressive encounters compared to control. | [6] |

| Argentine Ant (Linepithema humile) | Behavioral Choice Assay | This compound Standard | Not specified | Increased travel distance, time spent in, and frequency of visits to the treated zone. | [6] |

Signaling Pathways and Mechanism of Action

The repellent and behavioral effects of this compound are initiated by its detection in the olfactory system of target insects. In the fruit fly, Drosophila melanogaster, a specific olfactory circuit has been identified that is dedicated to the detection of this allomone.

Olfactory Detection in Drosophila melanogaster

The olfactory receptor neuron (ORN) type ab10B in Drosophila melanogaster is highly specific for detecting the odor of its parasitoid enemy, the Leptopilina wasp.[7][8] This neuron expresses the olfactory receptor Or49a , which is specifically tuned to (-)-Iridomyrmecin.[7][8] The activation of this single receptor is sufficient to trigger a strong avoidance behavior in both the larval and adult stages of the fly.[7][8]

Signal Transduction Pathway

Insect olfactory receptors, including Or49a, are part of a heteromeric complex with a highly conserved co-receptor called Orco . This Or-Orco complex functions as a ligand-gated ion channel.[9][10] While the precise downstream signaling cascade for Or49a activation by this compound is not fully elucidated, the general model for insect olfaction provides a framework.

Some evidence also suggests the involvement of G-protein coupled pathways in insect olfaction, which may act in concert with the ionotropic mechanism to modulate the signal.[11][12][13] This could involve the activation of second messenger cascades, such as the cAMP pathway, leading to a more nuanced and potentially amplified response.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective chemical defense in the Drosophila parasitoid Leptopilina heterotoma is mediated by (-)-iridomyrmecin and (+)-isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Verification of Argentine ant defensive compounds and their behavioral effects on heterospecific competitors and conspecific nestmates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drosophila Avoids Parasitoids by Sensing Their Semiochemicals via a Dedicated Olfactory Circuit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drosophila Avoids Parasitoids by Sensing Their Semiochemicals via a Dedicated Olfactory Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insect olfactory receptors are heteromeric ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Olfactory receptors: G protein-coupled receptors and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

Iridomyrmecin as a Semiochemical in Insect Communication: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridomyrmecin, a cyclopentanoid monoterpene, is a fascinating and ecologically significant natural product. First isolated from ants of the genus Iridomyrmex, this iridoid plays a crucial role in the chemical communication networks of various insect species.[1] Its functions are diverse, ranging from a potent defensive allomone to a highly specific sex pheromone and even a kairomone that reveals the presence of a natural enemy.[1] This guide provides a comprehensive technical overview of this compound's role as a semiochemical, its biosynthesis, the behavioral and physiological responses it elicits, and the experimental methodologies used to study these interactions.

What is this compound?

This compound is a bicyclic monoterpene lactone with the chemical formula C₁₀H₁₆O₂.[1] Its structure contains four contiguous stereogenic centers, leading to the possibility of several stereoisomers, each with potentially distinct biological activities. The stereochemistry of this compound is critical to its function as a semiochemical, with different isomers eliciting different behavioral responses.

Role as a Semiochemical

Semiochemicals are signaling chemicals used for communication between organisms. This compound serves multiple semiochemical functions:

-

Allomone: A chemical that benefits the emitter by modifying the behavior of the receiver of a different species. This compound acts as a defensive allomone for certain ant species, repelling predators and competitors.

-

Pheromone: A chemical that triggers a social response in members of the same species. In some parasitoid wasps, this compound functions as a female sex pheromone, attracting males for mating.[1]

-

Kairomone: A chemical that benefits the receiver of a different species. For host species of parasitoid wasps, the scent of this compound serves as a kairomone, indicating the presence of a threat to their offspring.[1]

Biosynthesis of this compound in Insects

The biosynthesis of iridoids, including this compound, has evolved independently in plants and insects.[2] While the general pathway shares similarities, the specific enzymes involved are distinct.[2] In insects, the iridoid pathway is a complex process that starts with the mevalonate pathway to produce the basic building blocks of terpenes.

Overview of the Iridoid Pathway

The biosynthesis of iridoids in insects is thought to begin with geraniol.[3] This precursor undergoes a series of oxidation and cyclization reactions to form the characteristic iridoid skeleton.[3] While the complete enzymatic pathway for this compound synthesis in ants like Iridomyrmex purpureus or wasps like Leptopilina heterotoma is not yet fully elucidated, it is an active area of research.[4][5] Transcriptome analysis of these species has revealed that the genes involved are not homologous to those found in aphids, suggesting a convergent evolutionary origin of this biosynthetic capability.[4]

Key Enzymes and Intermediates

The proposed biosynthetic pathway involves several key steps, likely catalyzed by enzymes such as cytochrome P450 monooxygenases, dehydrogenases, and reductases. The general sequence is believed to be:

-

Geranyl diphosphate (GPP) synthesis: From isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

-

Formation of Geraniol: GPP is converted to geraniol.

-

Oxidation steps: Geraniol is oxidized to form intermediates like 8-oxogeranial.[3]

-

Reductive Cyclization: The oxidized intermediate undergoes a reductive cyclization to form the cyclopentanopyran skeleton.

-

Lactone formation: Subsequent enzymatic steps lead to the formation of the lactone ring characteristic of this compound.

This compound in Insect Communication

The diverse roles of this compound highlight its importance in mediating inter- and intraspecific interactions.

As a Defensive Allomone

In ants of the genus Iridomyrmex, this compound is a key component of their defensive secretions.[1] It is a potent repellent against other arthropods, effectively protecting the ants from predation and competition. The parasitoid wasp Leptopilina heterotoma also utilizes (-)-iridomyrmecin and (+)-isothis compound as a defensive secretion to repel ants.[6][7]

As a Sex Pheromone

In a remarkable example of evolutionary co-option, the defensive compound of Leptopilina heterotoma has also evolved to function as a sex pheromone.[1] Virgin females release a blend of iridoids, with (-)-iridomyrmecin as a major component, to attract males for mating.[8][9] This dual function underscores the efficiency of chemical signaling in insects.

As a Kairomone

For Drosophila melanogaster, a host for Leptopilina heterotoma, the presence of this compound is a strong indicator of danger. The flies have evolved a dedicated olfactory circuit to detect this compound, allowing them to avoid areas where the parasitoid wasps are present, thus protecting their offspring from parasitism.[1]

Quantitative Analysis of this compound Effects

The behavioral and physiological responses to this compound are often dose-dependent. Quantitative data is crucial for understanding the sensitivity and specificity of these responses.

Behavioral Responses

Behavioral assays are used to quantify the effects of this compound on insect behavior. These can range from simple choice tests to more complex wind tunnel experiments.

| Insect Species | This compound Stereoisomer | Concentration/Dose | Observed Behavioral Response | Reference |

| Myrmica rubra (Ant) | (-)-Iridomyrmecin | Natural doses | Avoidance of impregnated food items for a significantly longer duration compared to other stereoisomers. | [6][7] |

| Myrmica rubra (Ant) | (+)-Iridomyrmecin | Natural doses | Shorter duration of food avoidance compared to (-)-iridomyrmecin. | [6][7] |

| Leptopilina heterotoma (Wasp) | (-)-Iridomyrmecin | Not specified | Male attraction. | [8] |

| Drosophila melanogaster (Fly) | This compound | Not specified | Avoidance behavior. | [1] |

Electrophysiological Responses

Electrophysiological techniques, such as electroantennography (EAG) and single-sensillum recording (SSR), provide direct measurements of the responses of olfactory sensory neurons to this compound.

Molecular Mechanisms of this compound Perception

The detection of this compound begins with its interaction with specific olfactory receptors on the dendrites of olfactory sensory neurons.

Olfactory Receptors

Insects possess two main families of olfactory receptors: the Odorant Receptors (ORs) and the Ionotropic Receptors (IRs).[15] While the specific receptor(s) for this compound have not yet been definitively identified, they are likely to be members of the OR family, which are commonly involved in the perception of pheromones and other semiochemicals.[16] The identification of these receptors is a key area for future research and can be achieved through techniques like heterologous expression.[17][18][19][20][21]

Signal Transduction Pathway

Upon binding of this compound to its receptor, a signal transduction cascade is initiated within the olfactory sensory neuron. For ORs, the receptor itself is part of a ligand-gated ion channel complex, typically a heteromer of a specific OR and a conserved co-receptor (Orco).[16][22] Binding of the odorant leads to the opening of the ion channel, causing a depolarization of the neuron and the generation of action potentials. This signal is then transmitted to the antennal lobe of the brain for further processing.[23]

Experimental Protocols

A variety of experimental techniques are employed to study this compound as a semiochemical.

Chemical Analysis: GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the identification and quantification of this compound in insect extracts and headspace samples.

Protocol Outline:

-

Sample Collection: Collection of insect glands or whole bodies, or headspace volatiles using solid-phase microextraction (SPME).

-

Extraction: Solvent extraction (e.g., with hexane or dichloromethane) of collected tissues.

-

GC-MS Analysis:

-

Injection of the extract into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

-

Separation of compounds based on their volatility and interaction with the stationary phase.

-

Detection and identification of compounds by mass spectrometry, comparing the resulting mass spectra with known standards and libraries.

-

Behavioral Assays

Wind Tunnel Assay: Wind tunnels are used to study the flight behavior of insects in response to a controlled plume of an odorant.[24][25][26][27][28]

Protocol Outline:

-

Acclimatization: Insects are acclimatized to the conditions of the wind tunnel (light, temperature, humidity).

-

Odor Source: A point source of synthetic this compound or a natural extract is placed at the upwind end of the tunnel.

-

Insect Release: Insects are released at the downwind end of the tunnel.

-

Observation: The flight path, orientation, and landing behavior of the insects are recorded and analyzed.

Electrophysiology: Single Sensillum Recording (SSR)

SSR allows for the direct measurement of action potentials from individual olfactory sensory neurons.[29][30][31][32][33][34][35][36]

Protocol Outline:

-

Insect Preparation: The insect is immobilized, and the antenna is stabilized.

-

Electrode Placement: A reference electrode is inserted into the insect's body (e.g., the eye), and a recording electrode is carefully inserted into the base of a single sensillum.[34]

-

Odor Stimulation: A controlled puff of air carrying a known concentration of this compound is delivered to the antenna.

-

Recording: The electrical activity of the neuron(s) within the sensillum is recorded before, during, and after stimulation.

-

Data Analysis: The change in the firing rate of the neuron in response to the stimulus is quantified.

Olfactory Receptor Identification

Heterologous Expression: This technique involves expressing a candidate olfactory receptor gene in a surrogate cell system (e.g., Xenopus oocytes or human embryonic kidney (HEK) cells) to study its function.[17][18][19][20][21][37][38][39][40]

Protocol Outline:

-

Gene Cloning: Candidate OR genes are cloned from the insect of interest.

-

Expression Vector: The OR gene is inserted into an expression vector.

-

Transfection/Injection: The vector is introduced into the host cells.

-

Functional Assay: The response of the cells expressing the receptor to this compound is measured using techniques like two-electrode voltage clamp or calcium imaging.

Conclusion and Future Directions

This compound is a versatile semiochemical that plays a critical role in the ecology of numerous insect species. Its functions as a defensive allomone, sex pheromone, and kairomone make it a compelling subject for research in chemical ecology, neurobiology, and evolution. Future research should focus on:

-

Elucidating the complete biosynthetic pathway of this compound in key insect species.

-

Identifying the specific olfactory receptors that detect this compound and characterizing their binding properties.

-

Mapping the neural circuits that process this compound information in the insect brain.

-

Exploring the potential applications of this compound and its analogs in pest management and drug development.

A deeper understanding of the mechanisms underlying this compound-mediated communication will provide valuable insights into the evolution of chemical signaling and may lead to the development of novel and environmentally friendly strategies for insect control and the discovery of new bioactive compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. Stereoselective synthesis of trans-fused iridoid lactones and their identification in the parasitoid wasp Alloxysta victrix, Part II: Iridomyrmecins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathway evolution [ice.mpg.de]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective chemical defense in the Drosophila parasitoid Leptopilina heterotoma is mediated by (-)-iridomyrmecin and (+)-isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. Four Neurotoxic Insecticides Impair Partner and Host Finding in the Parasitoid Leptopilina heterotoma and Bioactive Doses Can Be Taken up Via the Host - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Modeling and regression analysis of semiochemical dose-response curves of insect antennal reception and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Two Main Olfactory Receptor Families in Drosophila, ORs and IRs: A Comparative Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. slunik.slu.se [slunik.slu.se]

- 17. [PDF] Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila | Semantic Scholar [semanticscholar.org]

- 18. Frontiers | Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Functional Assays for Insect Olfactory Receptors in Xenopus Oocytes | Springer Nature Experiments [experiments.springernature.com]

- 21. mdpi.com [mdpi.com]

- 22. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Wind Tunnel for Odor Mediated Insect Behavioural Assays [jove.com]

- 25. Insect response to semiochemicals wind tunnel test chamber | Mad Hornet Entomological Supplies [madhornet.co.za]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Wind Tunnel and Field Evaluation of Trapping Efficiency of Semiochemical Baited Camera-Traps for Capturing Codling Moth (Lepidoptera: Tortricidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Single Sensillum Recordings for Locust Palp Sensilla Basiconica [jove.com]

- 30. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 31. m.youtube.com [m.youtube.com]

- 32. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 33. m.youtube.com [m.youtube.com]

- 34. Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. youtube.com [youtube.com]

- 36. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Identification of ligands for olfactory receptors by functional expression of a receptor library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Isolation and characterization of an olfactory receptor protein for odorant pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 39. mdpi.com [mdpi.com]

- 40. Identification of Odorant-Receptor Interactions by Global Mapping of the Human Odorome - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Iridomyrmecin and Its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridomyrmecin, a cyclopentanoid monoterpene, and its various stereoisomers are naturally occurring compounds found in certain ant species and plants.[1] Historically recognized for their role in insect defense, these iridoids are now emerging as promising candidates for therapeutic development due to their diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological effects of this compound and its isomers, with a focus on their anticancer, anti-inflammatory, antimicrobial, and insecticidal properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes potential signaling pathways to facilitate further research and drug development efforts in this area.

Introduction

This compound is a bicyclic monoterpene lactone first isolated from the Australian ant, Iridomyrmex humilis.[2] The iridoid scaffold, characterized by a cyclopentane ring fused to a six-membered heterocyclic ring, is a common feature in a variety of natural products with significant biological activities.[3] The stereochemistry of this compound and its isomers plays a crucial role in determining their biological efficacy, a common principle in the pharmacology of chiral compounds.[4][5] This guide aims to consolidate the existing knowledge on the biological activities of these fascinating molecules and to provide a practical resource for researchers in the field.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of this compound and its isomers. It is important to note that comprehensive, directly comparative studies on a wide range of this compound isomers are limited in publicly available literature. The data presented here is compiled from various sources and should be considered representative. Further research is required to establish a complete quantitative structure-activity relationship (QSAR) profile for these compounds.

Anticancer Activity

The antiproliferative effects of this compound and its isomers have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Table 1: Anticancer Activity of this compound and Its Isomers (IC50 Values in µM)

| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |

| (-)-Iridomyrmecin | A549 (Lung Carcinoma) | Data not available | - |

| MCF-7 (Breast Adenocarcinoma) | Data not available | - | |

| HeLa (Cervical Cancer) | Data not available | - | |

| (+)-Isothis compound | A549 (Lung Carcinoma) | Data not available | - |

| MCF-7 (Breast Adenocarcinoma) | Data not available | - | |

| HeLa (Cervical Cancer) | Data not available | - | |

| Generic Iridoid | SACC-83 (Salivary Adenoid Cystic Carcinoma) | 10 | [3] |

| Generic Iridoid | HeLa (Cervical Cancer) | Data reported as moderate | [3] |

Anti-inflammatory Activity

The anti-inflammatory potential of iridoids is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity of this compound and Its Isomers (IC50 Values in µM)

| Compound/Isomer | Assay | Cell Line | IC50 (µM) | Reference |

| (-)-Iridomyrmecin | NO Production Inhibition | RAW 264.7 (Macrophage) | Data not available | - |

| TNF-α Inhibition | RAW 264.7 (Macrophage) | Data not available | - | |

| (+)-Isothis compound | NO Production Inhibition | RAW 264.7 (Macrophage) | Data not available | - |

| TNF-α Inhibition | RAW 264.7 (Macrophage) | Data not available | - | |

| Generic Iridoids | NF-κB Inhibition | HEK293T | Reported as significant | [6] |

Note: Quantitative data for specific this compound isomers in anti-inflammatory assays is sparse. This table highlights the need for further quantitative studies.

Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of this compound and Its Isomers (MIC Values in µg/mL)

| Compound/Isomer | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| (-)-Iridomyrmecin | Staphylococcus aureus | Data not available | Candida albicans | Data not available | - |

| Escherichia coli | Data not available | Aspergillus niger | Data not available | - | |

| (+)-Isothis compound | Staphylococcus aureus | Data not available | Candida albicans | Data not available | - |

| Escherichia coli | Data not available | Aspergillus niger | Data not available | - |

Note: While the antimicrobial potential of iridoids is acknowledged, specific MIC values for this compound isomers against a standardized panel of microbes are not well-documented in the reviewed literature.

Insecticidal Activity

The insecticidal activity is often quantified by the lethal concentration (LC50), the concentration of a chemical which kills 50% of a test population.

Table 4: Insecticidal Activity of this compound and Its Isomers (LC50 Values)

| Compound/Isomer | Insect Species | LC50 | Reference |

| (-)-Iridomyrmecin | Drosophila melanogaster | Data not available | - |

| Aedes aegypti | Data not available | - | |

| (+)-Isothis compound | Drosophila melanogaster | Data not available | - |

| Aedes aegypti | Data not available | - |

Note: Detailed LC50 data for various this compound isomers against different insect species is an area requiring further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound and its isomers.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of the this compound isomer is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in culture media. The cells are then treated with these concentrations for 24, 48, or 72 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-